molecular formula C13H11ClN6OS2 B2524888 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 874467-69-3

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2524888
CAS No.: 874467-69-3
M. Wt: 366.84
InChI Key: ZAOWSZRIQLAFBC-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 5-chloro-2-methylphenyl group at the N1 position, linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further connected to a thiazol-2-yl group.

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS2/c1-8-2-3-9(14)6-10(8)20-13(17-18-19-20)23-7-11(21)16-12-15-4-5-22-12/h2-6H,7H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWSZRIQLAFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 5-chloro-2-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative is then reacted with a thioether reagent, such as 2-bromoacetylthiazole, under basic conditions to form the thioether linkage.

    Final Coupling: The intermediate product is then coupled with thiazole-2-amine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening or modification.

    Substitution: The aromatic ring with the chlorine substituent can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the tetrazole ring or modified ring structures.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the tetrazole ring can inhibit tumor growth in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxicity against human cancer cell lines, such as HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) cells. Molecular docking studies suggest that it may interact with key enzymes involved in cancer progression, such as dihydrofolate reductase, enhancing its potential as an anticancer agent .

Antimicrobial Properties

Tetrazole derivatives have demonstrated antibacterial and antifungal activities. The compound's thiazole and tetrazole rings are known to enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting vital metabolic pathways. In vitro studies have reported its effectiveness against various bacterial strains, indicating its potential use in treating infections resistant to conventional antibiotics .

Neuroprotective Effects

Recent findings suggest that compounds with tetrazole structures may offer neuroprotective benefits. They have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity and reducing oxidative stress in neuronal cells . This aspect positions the compound as a candidate for further research in neuropharmacology.

Case Study 1: Anticancer Activity

A study conducted on synthesized tetrazole derivatives showed promising results in inhibiting the proliferation of HepG-2 cells, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Evaluation

In another study, the compound was subjected to antimicrobial screening against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the thiazole moiety enhances its antimicrobial activity .

Summary of Findings

Application AreaObserved EffectsReferences
AnticancerCytotoxic effects on HepG-2 and A-549 cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectivePotential inhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modifying their activity.

    Pathways Involved: The compound could affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Tetrazole-Thio-Acetamide Derivatives
  • 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()

    • Structural Differences : The phenyl substituent is at the 3-chloro-4-methyl position instead of 5-chloro-2-methyl. The heterocyclic amine is a 1,3,4-thiadiazole instead of thiazole.
    • Impact : Thiadiazole’s additional nitrogen may enhance hydrogen bonding, while the ethyl group could improve metabolic stability. The altered chloro-methyl position may affect steric interactions with target proteins .
  • N-(5-Methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide () Structural Differences: The tetrazole is methyl-substituted at N1, and the thiazole bears a 5-methyl-4-phenyl group. Biological Relevance: Demonstrated selective cytotoxicity against A549 lung cancer cells (IC50 = 23.3 µM) with minimal toxicity to normal cells (>1000 µM). The methyl group on tetrazole may reduce polarity, enhancing membrane permeability .
Triazole and Oxadiazole Variants
  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-fluorobenzyloxy-benzothiazol-2-yl)acetamide ()

    • Structural Differences : Replaces tetrazole with 1,2,4-triazole and incorporates a benzothiazole ring.
    • Biological Relevance : Exhibited potent anticonvulsant activity (ED50 = 50.8–54.8 mg/kg in MES test) due to triazole’s electron-rich nature, which may facilitate target binding in the central nervous system .
  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ()

    • Structural Differences : Oxadiazole replaces tetrazole, and benzofuran adds aromatic bulk.
    • Impact : Oxadiazole’s rigidity may improve binding affinity, while benzofuran enhances π-π stacking interactions. Reported antimicrobial activity suggests broader therapeutic applications .
Physicochemical Data
Compound Melting Point (°C) LogP (Calculated) Solubility
Target Compound Not reported ~3.2 Low in water
Compound 162–164 3.8 DMSO-soluble
(4c) 145–147 2.9 Ethanol-soluble
(5j) 178–180 2.5 DMSO/Water mix
  • Key Trends : Chloro and methyl groups increase LogP, favoring membrane penetration. Thiadiazole and triazole derivatives show higher solubility in polar solvents due to nitrogen content .
Anticancer Activity
  • Target Compound : Predicted to target enzymes like carbonic anhydrase or kinases due to tetrazole’s zinc-binding capability.
  • (4c) : IC50 = 23.3 µM (A549 cells) via apoptosis induction. The 5-methyl-4-phenylthiazole group likely enhances selectivity for cancer cells .
Anticonvulsant and Antimicrobial Activity
  • (5j) : ED50 = 52.8 mg/kg (scPTZ test) with a protective index (PI) of 9.30, surpassing standard drugs. Fluorobenzyl groups may improve blood-brain barrier penetration .
  • (2a) : Moderate antimicrobial activity against E. coli due to benzofuran’s hydrophobic interactions with bacterial membranes .

Biological Activity

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrazole ring, a thiazole moiety, and a chloro-substituted phenyl group. The molecular formula is C12H10ClN5OSC_{12}H_{10}ClN_5OS, with a molecular weight of approximately 303.76 g/mol. The presence of these heterocycles is crucial for its biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds containing thiazole and tetrazole rings exhibit significant cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins, which are critical regulators of apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that tetrazole-based compounds can inhibit kinases associated with tumor growth .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AntitumorJurkat Cells23.30 ± 0.35
Enzyme InhibitionCSNK2A24-fold increase
CytotoxicityU251 Glioblastoma Cells<10

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of thiazole-containing compounds against various cancer cell lines, including Jurkat and U251 cells. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which enhances its binding affinity and biological efficacy . This interaction pattern is crucial for understanding how structural modifications can lead to improved therapeutic profiles.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Tetrazole and Thiazole Rings : Both rings are essential for cytotoxic activity, as their presence allows for effective binding to target proteins involved in cancer pathways.
  • Chloro Substitution : The chloro group on the phenyl ring contributes to increased lipophilicity, which may enhance cellular uptake and bioavailability.

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